2-(Benzenesulfonyl)ethane-1-sulfonyl chloride

Vue d'ensemble

Description

“2-(Benzenesulfonyl)ethane-1-sulfonyl chloride” is an organic compound that is commonly used as a reagent in organic synthesis. It is also known as BSEC .

Synthesis Analysis

The synthesis of “2-(Benzenesulfonyl)ethane-1-sulfonyl chloride” involves several steps. The compound is prepared by reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl 5 or POCl 3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .

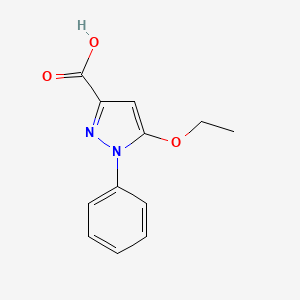

Molecular Structure Analysis

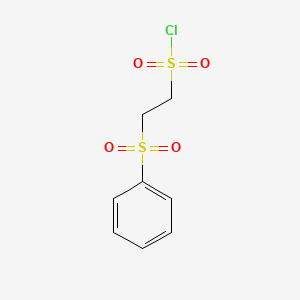

The molecular formula of “2-(Benzenesulfonyl)ethane-1-sulfonyl chloride” is C8H9ClO4S2 . The molecular weight of the compound is 268.74 g/mol .

Chemical Reactions Analysis

“2-(Benzenesulfonyl)ethane-1-sulfonyl chloride” is highly reactive towards water and other nucleophiles such as ammonia (NH 3 ) . These reactions are used in this synthesis, but they can also cause problems .

Physical And Chemical Properties Analysis

“2-(Benzenesulfonyl)ethane-1-sulfonyl chloride” is a colorless viscous oil that dissolves in organic solvents . It reacts with compounds containing reactive N-H and O-H bonds .

Applications De Recherche Scientifique

-

- Application : The compound is used in the field of organic chemistry, particularly in sulfone chemistry . Sulfones have been extensively exploited in organic synthesis across several decades .

- Methods : The compound can participate in Pd-catalysed Suzuki–Miyaura type reactions . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

- Results : The development of these strategies has led to impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

-

- Application : It is used in the synthesis of the pheromone of yellow scale . The cross coupling of 2-benzenesulfonyl 1,4-dienes with isopropylmagnesium chloride under FeCl 3-catalysis led to substantial amounts of the corresponding 2-isopropyl 1,4-dienes with >97% stereospecificity .

- Methods : The method involves the cross coupling of 2-benzenesulfonyl 1,4-dienes with isopropylmagnesium chloride under FeCl 3-catalysis .

- Results : This method has found application in the synthesis of the pheromone of yellow scale .

-

- Application : The compound is used in metal- and photocatalytic approaches for C–S bond functionalization of sulfones . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

- Methods : The compound can participate in Pd-catalysed Suzuki–Miyaura type reactions . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

- Results : The development of these strategies has led to impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

-

- Application : Benzenesulfonyl chloride, a related compound, is used as a derivatization reagent for the determination of various amines in waste water and surface water at the sub-ppb level by gas chromatography-mass spectrometry .

- Methods : The method involves the use of benzenesulfonyl chloride as a derivatization reagent in gas chromatography-mass spectrometry .

- Results : This method allows for the determination of various amines in waste water and surface water at the sub-ppb level .

-

- Application : The compound is used in the field of material science, particularly in the synthesis of new materials . The inherent challenges confronting the development of these strategies will be presented, along with the potential application of this chemistry for the synthesis of natural products .

- Methods : The compound can participate in Pd-catalysed Suzuki–Miyaura type reactions . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

- Results : The development of these strategies has led to impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

-

- Application : Benzenesulfonyl chloride, a related compound, is used to develop fast, accurate and reproducible method for thiamine assay in different food products .

- Methods : The method involves the use of benzenesulfonyl chloride as a derivatization reagent .

- Results : This method allows for the determination of thiamine in different food products .

Safety And Hazards

Orientations Futures

Research into electrophilic species featuring a sulfur–fluorine bond, such as “2-(Benzenesulfonyl)ethane-1-sulfonyl chloride”, has been invigorated due to the advent of sulfur (vi)-fluoride exchange (SuFEx) processes . These processes have led to new synthetic methods and the development of new compounds .

Propriétés

IUPAC Name |

2-(benzenesulfonyl)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S2/c9-15(12,13)7-6-14(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGAJMGMZJLZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496671 | |

| Record name | 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride | |

CAS RN |

64440-81-9 | |

| Record name | 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chlorobenzo[d]thiazole-5-sulfonyl chloride](/img/structure/B1366964.png)